molecular formula C25H21N3 B14170169 9-Ethyl-3-{2-[4-(1H-imidazol-1-YL)phenyl]ethenyl}-9H-carbazole CAS No. 923289-64-9

9-Ethyl-3-{2-[4-(1H-imidazol-1-YL)phenyl]ethenyl}-9H-carbazole

Cat. No.: B14170169
CAS No.: 923289-64-9
M. Wt: 363.5 g/mol
InChI Key: ZNXYVZRAQWRRHG-UHFFFAOYSA-N
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Description

9-Ethyl-3-{2-[4-(1H-imidazol-1-YL)phenyl]ethenyl}-9H-carbazole is a complex organic compound that features both carbazole and imidazole moieties Carbazole is a tricyclic aromatic compound, while imidazole is a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-3-{2-[4-(1H-imidazol-1-YL)phenyl]ethenyl}-9H-carbazole typically involves multi-step organic reactions. One common approach is to start with the synthesis of the carbazole core, followed by the introduction of the ethyl group at the 9-position. The imidazole moiety is then introduced through a series of coupling reactions.

    Synthesis of Carbazole Core: The carbazole core can be synthesized through the cyclization of biphenylamine derivatives.

    Introduction of Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.

    Coupling with Imidazole: The final step involves the coupling of the carbazole derivative with an imidazole derivative, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

9-Ethyl-3-{2-[4-(1H-imidazol-1-YL)phenyl]ethenyl}-9H-carbazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the double bonds or aromatic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while substitution reactions can introduce various functional groups.

Scientific Research Applications

9-Ethyl-3-{2-[4-(1H-imidazol-1-YL)phenyl]ethenyl}-9H-carbazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s imidazole moiety makes it a potential candidate for enzyme inhibition studies.

    Industry: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 9-Ethyl-3-{2-[4-(1H-imidazol-1-YL)phenyl]ethenyl}-9H-carbazole involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme inhibition. The carbazole moiety can intercalate with DNA, potentially disrupting DNA replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    9-Ethylcarbazole: Lacks the imidazole moiety, making it less versatile in biological applications.

    3-(1H-Imidazol-1-yl)phenyl derivatives: These compounds have similar biological activities but lack the carbazole core.

Uniqueness

The combination of carbazole and imidazole moieties in 9-Ethyl-3-{2-[4-(1H-imidazol-1-YL)phenyl]ethenyl}-9H-carbazole makes it unique. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to compounds containing only one of these moieties.

Properties

CAS No.

923289-64-9

Molecular Formula

C25H21N3

Molecular Weight

363.5 g/mol

IUPAC Name

9-ethyl-3-[2-(4-imidazol-1-ylphenyl)ethenyl]carbazole

InChI

InChI=1S/C25H21N3/c1-2-28-24-6-4-3-5-22(24)23-17-20(11-14-25(23)28)8-7-19-9-12-21(13-10-19)27-16-15-26-18-27/h3-18H,2H2,1H3

InChI Key

ZNXYVZRAQWRRHG-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=CC3=CC=C(C=C3)N4C=CN=C4)C5=CC=CC=C51

Origin of Product

United States

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